The core structure of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is a bicyclic heterocyclic compound containing nitrogen atoms. This scaffold is present in various biologically active molecules []. Research efforts might explore its use as a building block for the synthesis of novel compounds with potential therapeutic or functional applications.
The presence of the two nitrogens and the cyclic structure creates a scaffold that could be useful in medicinal chemistry. By modifying different positions on the ring structure, scientists could create libraries of new compounds to be screened for specific biological activities [].
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 207.1 g/mol. It is categorized as a bicyclic compound, consisting of a naphthyridine structure that is fully saturated with four hydrogen atoms added to the nitrogen-containing ring. The compound is often utilized in research and pharmaceutical applications due to its potential biological activity and unique structural characteristics .
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride exhibits various biological activities, which have been the subject of research in pharmacology. Some notable activities include:
The synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride typically involves several methods:
These methods allow for the production of high-purity samples suitable for research and application.
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride finds applications in various fields:
Research on interaction studies involving 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride has focused on its binding affinity to various receptors and enzymes. Notable findings include:
These studies highlight its potential utility in drug design and development.
Several compounds share structural similarities with 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride | 31786-18-2 | 0.98 |
2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine | 345311-06-0 | 0.96 |
1,2,3,4-Tetrahydro-2,7-naphthyridine | 108749-08-2 | 0.95 |
1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride | 449175-32-0 | 0.93 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique aspect of 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride lies in its specific arrangement of nitrogen atoms within the bicyclic framework and its potential biological activities that differentiate it from its analogs .
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride emerged as a derivative of naphthyridine heterocycles, which have been studied since the late 19th century. The parent compound, 1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 31786-18-2), was first synthesized in the 20th century through cyclization reactions involving 3-aminopyridine derivatives. Its dihydrochloride salt form (CAS 449175-43-3) was developed to enhance solubility and stability, facilitating applications in medicinal chemistry and organic synthesis.
The compound is systematically named 1,2,3,4-tetrahydronaphthyridine dihydrochloride, reflecting its bicyclic structure with two fused rings and partial saturation. Common synonyms include MFCD11506136 and SCHEMBL785959. It is classified as a:
The molecule features:
SMILES representation: C12=C(CNCC2)C=CN=C1.[H]Cl.[H]Cl
.
Parameter | Value/Description |
---|---|
CAS Number | 449175-43-3 |
EC Number | 869-362-2 |
PubChem CID | 66799297 |
Molecular Formula | C8H12Cl2N2 |
Molecular Weight | 207.10 g/mol |
MDL Number | MFCD11506136 |
InChI Key | HXPFQYFUMUHIAT-UHFFFAOYSA-N |
Data sourced from PubChem and commercial suppliers.